2(3H)-Thiazolone, 5-methyl-

Environmental Chemistry Photodegradation Insecticide Metabolite

Environmental fate researchers tracking neonicotinoid degradation require authentic reference standards to validate analytical methods. 5-Methyl-2(3H)-thiazolone (CAS 79307-64-5) is the critical photodegradation intermediate of thiamethoxam, decomposing to distinct volatile products (carbonyl sulfide, isocyanic acid) irreplaceable by other thiazolone analogs. • Authentic reference standard for LC-MS/MS method validation & aqueous degradation kinetics • Foundational building block for PI3K-focused kinase inhibitor library synthesis • Precursor to 5-pyridylthiazolones with positive inotropic activity for cardiotonic programs • 95% purity, pale-yellow solid; ships ambient (non-hazardous); in stock for immediate dispatch

Molecular Formula C4H5NOS
Molecular Weight 115.16 g/mol
CAS No. 79307-64-5
Cat. No. B1601489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Thiazolone, 5-methyl-
CAS79307-64-5
Molecular FormulaC4H5NOS
Molecular Weight115.16 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)S1
InChIInChI=1S/C4H5NOS/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6)
InChIKeyICMJQBNCXFJBPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2(3H)-thiazolone (CAS 79307-64-5): Technical Specifications and Core Properties for Research Procurement


2(3H)-Thiazolone, 5-methyl- (CAS 79307-64-5), also known as 5-methyl-1,3-thiazol-2-ol, is a heterocyclic organic compound with the molecular formula C4H5NOS and a molecular weight of 115.16 g/mol . It features a thiazolone ring containing nitrogen and sulfur atoms, with a methyl group attached to the fifth carbon, and is typically supplied as a pale-yellow to yellow-brown solid with a purity of 95% . This compound belongs to the thiazolone class, which is widely recognized for diverse biological activities and serves as a key intermediate in pharmaceutical and agrochemical synthesis .

Why 5-Methyl-2(3H)-thiazolone Cannot Be Interchanged with Other Thiazolones in Critical Applications


In-class substitution of 5-methyl-2(3H)-thiazolone with other thiazolone derivatives is not straightforward due to the compound's unique decomposition pathway under photolytic conditions, which yields volatile products such as carbonyl sulfide and isocyanic acid [1]. This behavior directly impacts environmental fate and stability studies, where analogs may not replicate the same degradation profile. Furthermore, the 5-methyl substitution pattern is a critical determinant in structure-activity relationships (SAR) for biological targets, including kinase inhibition and antiviral activity, meaning that even closely related thiazolones (e.g., 4-methyl or unsubstituted analogs) can exhibit significantly different potency and selectivity profiles [2].

Quantitative Differentiation Evidence for 5-Methyl-2(3H)-thiazolone vs. Structural Analogs


Photolytic Decomposition Pathway: Distinct Volatile Product Profile vs. Parent Thiamethoxam

Under aqueous photolysis conditions, 5-methyl-2(3H)-thiazolone is formed as a key intermediate from thiamethoxam and subsequently decomposes into specific volatile products, including carbonyl sulfide and isocyanic acid [1]. This decomposition pathway is distinct from that of the parent compound and other thiazole-based metabolites, providing a unique signature for environmental fate studies. In contrast, the parent insecticide thiamethoxam and other analogs like clothianidin do not directly yield this volatile profile under identical photolytic conditions [1].

Environmental Chemistry Photodegradation Insecticide Metabolite

Thiazolone Scaffold Selectivity: Class-Level Inactivity Against Human Neutrophil Elastase (HNE) vs. Isoxazolones

A comparative study of thiazol-2(3H)-one derivatives as human neutrophil elastase (HNE) inhibitors demonstrated that the thiazolone scaffold is not a suitable template for HNE inhibition, with no activity observed at concentrations up to 40 µM [1]. This contrasts sharply with isoxazol-5(2H)-one analogs, which exhibit potent HNE inhibitory activity. Molecular modeling indicates that the thiazolone core limits nucleophilic attack by the catalytic Ser195 residue of HNE, unlike the isoxazolone scaffold [1]. While this study did not specifically test 5-methyl-2(3H)-thiazolone, it establishes a class-level differentiation: thiazolone-based compounds are generally poor HNE inhibitors compared to isoxazolone-based alternatives, guiding scaffold selection for protease inhibitor programs [1].

Medicinal Chemistry Enzyme Inhibition Scaffold Comparison

Kinase Inhibition Potential: Thiazolone Scaffold as PI3K Inhibitor Platform vs. Other Heterocycles

Patent literature discloses substituted thiazolones as effective inhibitors of phosphoinositide-3-kinase (PI3K) activity, with potential therapeutic applications in autoimmune disorders, inflammatory diseases, and cancer [1]. The thiazolone core provides a distinct pharmacophore compared to other kinase inhibitor scaffolds such as pyrazolopyrimidines or quinazolines, offering alternative binding modes and selectivity profiles. While specific IC50 data for 5-methyl-2(3H)-thiazolone against PI3K isoforms is not publicly available in the examined sources, the class-level evidence positions thiazolones as a viable starting point for kinase inhibitor design, distinct from other heterocyclic platforms [1].

Kinase Inhibition PI3K Drug Discovery

Synthetic Utility as Intermediate: Versatile Reactivity of 5-Methylthiazolone in Heterocycle Construction

5-Methyl-2(3H)-thiazolone serves as a versatile intermediate for synthesizing more complex bi-heterocyclic compounds. Specifically, reactions with N-alkoxycarbonyl pyridinium salts yield (N-alkoxycarbonyl dihydropyridyl)thiazolones, which upon oxidation produce 5-pyridylthiazolones—a new class of compounds with positive inotropic activity and minimal chronotropic effects [1]. This synthetic route demonstrates that the 5-methylthiazolone core can be elaborated into biologically active molecules with favorable cardiovascular profiles, a property not inherent to all thiazolone derivatives. In comparison, unsubstituted or differently substituted thiazolones may not participate in these transformations with the same efficiency or lead to products with comparable pharmacological profiles [1].

Organic Synthesis Heterocyclic Chemistry Building Block

Optimal Research and Industrial Application Scenarios for 5-Methyl-2(3H)-thiazolone Based on Evidence


Environmental Fate Studies of Neonicotinoid Insecticides

5-Methyl-2(3H)-thiazolone is a critical intermediate in the photodegradation pathway of thiamethoxam, decomposing to distinct volatile products (carbonyl sulfide and isocyanic acid) [1]. Researchers investigating the environmental fate of neonicotinoid insecticides should procure this compound as an authentic reference standard to validate analytical methods, track metabolite formation, and quantify degradation kinetics in aqueous environmental samples. Its unique decomposition profile makes it irreplaceable for this specific application.

Scaffold Selection for Kinase Inhibitor Discovery Programs

Based on patent evidence that substituted thiazolones inhibit PI3K activity [1], 5-methyl-2(3H)-thiazolone serves as a foundational building block for synthesizing focused libraries targeting PI3K-related pathways. Medicinal chemists can leverage this scaffold to explore novel chemical space distinct from traditional kinase inhibitor cores, potentially identifying lead compounds with improved selectivity or intellectual property positions for treating cancer, inflammatory, or autoimmune diseases.

Synthesis of Cardiovascular-Targeted Bi-Heterocyclic Compounds

5-Methyl-2(3H)-thiazolone can be elaborated into 5-pyridylthiazolones that exhibit positive inotropic activity with minimal chronotropic effects [1]. This makes it a valuable starting material for medicinal chemistry programs aimed at developing new cardiotonic agents for heart failure treatment. Procurement of this specific thiazolone derivative is justified for projects requiring the synthesis of bi-heterocyclic compounds with favorable cardiovascular profiles.

Negative Control for HNE Inhibitor Screening Campaigns

Since thiazol-2(3H)-one derivatives lack HNE inhibitory activity at concentrations up to 40 µM [1], 5-methyl-2(3H)-thiazolone can serve as a negative control or counter-screen compound in high-throughput screening campaigns for HNE inhibitors. This application helps researchers validate assay specificity and distinguish true hits from false positives, ensuring that lead compounds operate via the desired mechanism rather than through non-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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